(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
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Overview
Description
The compound (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone is a complex organic molecule that features a combination of isoquinoline, piperazine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the isoquinoline derivative.
Coupling with Sulfonyl Phenyl Ethanone: The final step involves coupling the piperazine-isoquinoline intermediate with a sulfonyl phenyl ethanone derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids, and specific nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
- (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone
Uniqueness
The uniqueness of (2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-1-(3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H26FN3O5S |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2Z)-2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]ethanone |
InChI |
InChI=1S/C28H26FN3O5S/c29-21-4-6-22(7-5-21)31-10-12-32(13-11-31)38(34,35)23-3-1-2-20(14-23)26(33)17-25-24-16-28-27(36-18-37-28)15-19(24)8-9-30-25/h1-7,14-17,30H,8-13,18H2/b25-17- |
InChI Key |
NYGVWTQGEQLFLZ-UQQQWYQISA-N |
Isomeric SMILES |
C1CN/C(=C\C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)/C5=CC6=C(C=C51)OCO6 |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC6=C(C=C51)OCO6 |
Origin of Product |
United States |
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